3-(3-Ethylphenyl)azetidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Ethylphenyl)azetidine can be achieved through various methods. . This method is efficient for constructing functionalized azetidines. Another method involves nucleophilic substitution reactions with nitrogen nucleophiles or the reduction of β-lactams .
Industrial Production Methods: Industrial production of azetidines often relies on scalable methods such as the ring-opening of highly strained azabicyclobutanes . These methods are designed to ensure high yields and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Ethylphenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the azetidine ring into more saturated derivatives.
Substitution: The azetidine ring can undergo substitution reactions, particularly at the nitrogen atom or the carbon atoms adjacent to it.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts and phosphine ligands are frequently employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while reduction can produce more saturated azetidine derivatives .
Scientific Research Applications
3-(3-Ethylphenyl)azetidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-Ethylphenyl)azetidine involves its interaction with molecular targets through its strained ring structure. The ring strain facilitates the cleavage of the N–C bond, allowing the compound to participate in various chemical reactions. This unique reactivity makes it a valuable tool in medicinal chemistry for designing molecules that can interact with specific biological targets .
Comparison with Similar Compounds
Aziridines: These are three-membered nitrogen-containing rings with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: These five-membered rings are more stable and less reactive than azetidines.
Uniqueness: 3-(3-Ethylphenyl)azetidine stands out due to its balance of stability and reactivity. Its four-membered ring structure provides a unique combination of ring strain and stability, making it more manageable than aziridines while still being reactive enough for various applications .
Properties
Molecular Formula |
C11H15N |
---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
3-(3-ethylphenyl)azetidine |
InChI |
InChI=1S/C11H15N/c1-2-9-4-3-5-10(6-9)11-7-12-8-11/h3-6,11-12H,2,7-8H2,1H3 |
InChI Key |
HNQARHYRSTVKEY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)C2CNC2 |
Origin of Product |
United States |
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